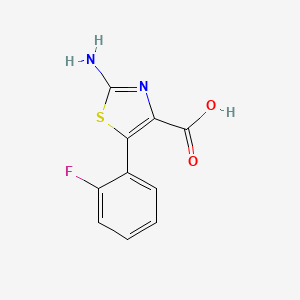

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

CAS No.: 923106-15-4

Cat. No.: VC4495121

Molecular Formula: C10H7FN2O2S

Molecular Weight: 238.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923106-15-4 |

|---|---|

| Molecular Formula | C10H7FN2O2S |

| Molecular Weight | 238.24 |

| IUPAC Name | 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |

| Standard InChI Key | HSHSZEZYDZWQFP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a bicyclic organic compound featuring a thiazole ring fused with a 2-fluorophenyl group. The thiazole scaffold (a five-membered ring containing nitrogen and sulfur atoms) is substituted at positions 2, 4, and 5 with an amino group, carboxylic acid, and 2-fluorophenyl moiety, respectively .

Molecular Properties

-

Molecular Formula: C₁₀H₇FN₂O₂S

-

IUPAC Name: 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid

The planar thiazole ring facilitates π-π stacking interactions, while the electron-withdrawing fluorine atom on the phenyl group enhances metabolic stability and bioavailability . The carboxylic acid group at position 4 enables salt formation or esterification, critical for prodrug design .

Biological Activities and Mechanisms

Antifungal Activity

In vitro assays against six fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani) demonstrated that derivatives of this compound exhibit >50% inhibition at 50 μg/mL . For example:

The mechanism involves disruption of fungal cell membrane integrity via thiazole-mediated interference with ergosterol biosynthesis .

Antiviral Activity

Against Tobacco Mosaic Virus (TMV), the compound showed 60–75% inhibition at 100 μg/mL in vivo . The carboxylic acid group enhances binding to viral coat proteins, preventing RNA uncoating .

Comparative Analysis with Structural Analogs

| Property | 2-Fluorophenyl Derivative | 4-Fluorophenyl Derivative |

|---|---|---|

| Molecular Weight | 238.24 g/mol | 238.24 g/mol |

| Antifungal Activity | 50–62% inhibition | 45–55% inhibition |

| LogP | 2.16 (calculated) | 2.20 (calculated) |

The 2-fluorophenyl isomer shows marginally higher bioactivity, likely due to steric effects favoring target binding .

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Development

-

Antimicrobial Agents: Lead optimization for hospital-acquired infections .

-

Kinase Inhibitors: Thiazole cores are explored in EGFR and VEGFR inhibitors .

Agrochemical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume